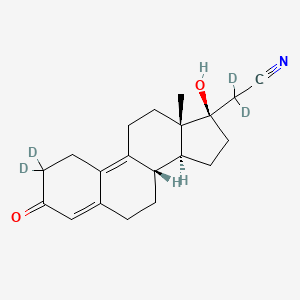
Dienogest-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dienogest-d4 is a synthetic progestogen, specifically a deuterated form of dienogest. It is used in various medical applications, particularly in the treatment of endometriosis and as a component of hormonal contraceptives. The deuterium substitution in this compound enhances its metabolic stability, making it a valuable compound for pharmacokinetic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dienogest-d4 involves multiple steps, starting from a suitable steroidal precursor. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid nucleus.
Cyanomethylation: Addition of a cyanomethyl group to the steroid framework.
Deuteration: Replacement of hydrogen atoms with deuterium to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch Processing: Large quantities of starting materials are processed in batches to ensure consistency and quality.
Catalysis: Use of catalysts to enhance reaction rates and yields.
Purification: Advanced purification techniques such as chromatography to isolate the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dienogest-d4 undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include:
Hydroxylated Derivatives: Products with additional hydroxyl groups.
Ketones and Aldehydes: Oxidized forms of this compound.
Substituted Steroids: Steroids with different functional groups replacing the original ones.
Applications De Recherche Scientifique
Dienogest-d4 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of dienogest.
Endometriosis Treatment: Investigated for its efficacy in reducing endometriotic lesions and alleviating pain.
Hormonal Contraceptives: Studied as a component of contraceptive formulations.
Metabolic Stability Studies: Used to understand the metabolic pathways and stability of dienogest.
Mécanisme D'action
Dienogest-d4 acts as an agonist at the progesterone receptor. It exerts its effects by:
Binding to Progesterone Receptors: Activates the receptors, leading to changes in gene expression.
Endometrial Atrophy: Causes thinning of the endometrial lining, reducing menstrual bleeding and pain.
Antiandrogenic Effects: Reduces androgen levels, which can help in treating conditions like acne.
Comparaison Avec Des Composés Similaires
Similar Compounds
Levonorgestrel: Another synthetic progestogen used in contraceptives.
Norethindrone: A progestin used in hormonal therapies.
Medroxyprogesterone Acetate: Used in hormone replacement therapy and contraceptives.
Uniqueness of Dienogest-d4
This compound is unique due to its deuterium substitution, which enhances its metabolic stability. This makes it particularly useful for pharmacokinetic studies and provides a longer duration of action compared to other progestins.
Propriétés
Formule moléculaire |
C20H25NO2 |
|---|---|
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
2,2-dideuterio-2-[(8S,13S,14S,17R)-2,2-dideuterio-17-hydroxy-13-methyl-3-oxo-6,7,8,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]acetonitrile |
InChI |
InChI=1S/C20H25NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h12,17-18,23H,2-10H2,1H3/t17-,18+,19+,20-/m1/s1/i3D2,10D2 |
Clé InChI |
AZFLJNIPTRTECV-ZUPPPEGNSA-N |
SMILES isomérique |
[2H]C1(CC2=C3CC[C@]4([C@H]([C@@H]3CCC2=CC1=O)CC[C@]4(C([2H])([2H])C#N)O)C)[2H] |
SMILES canonique |
CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-5-(carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B12415193.png)
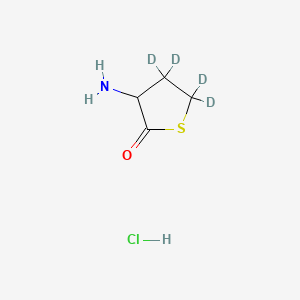
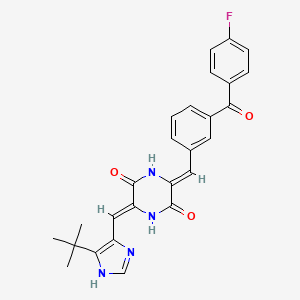
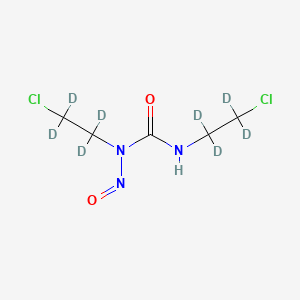
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentadecanoate](/img/structure/B12415216.png)
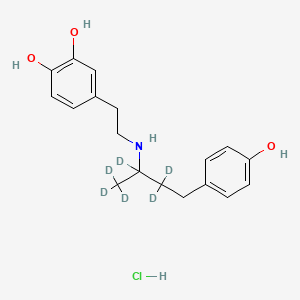

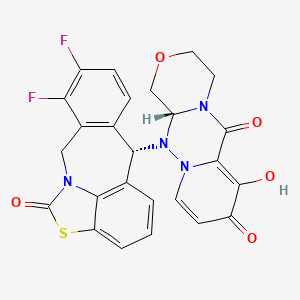
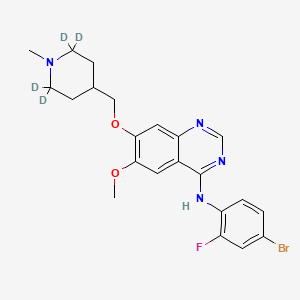
![1H-Pyrrole-3-methanamine,5-(2-fluorophenyl)-1-[[3-(3-methoxypropoxy)phenyl]sulfonyl]-N-methyl-d3](/img/structure/B12415256.png)
![2-[3-[4-(3-chloro-4-hydroxyphenyl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B12415258.png)
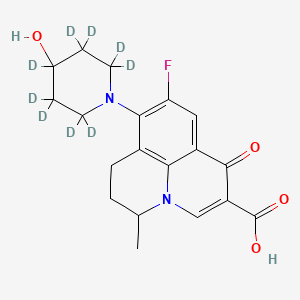
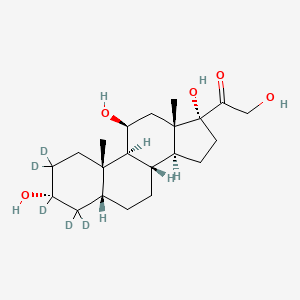
![(5S,7S)-1-methyl-7-[[2,2,6,6-tetradeuterio-4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride](/img/structure/B12415288.png)
